

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 3-Phenylmorpholine Derivatives

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Compound of Interest

Compound Name: **3-Phenylmorpholine**

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This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of several **3-Phenylmorpholine** derivatives, a class of compounds known for their stimulant and anorectic effects. The information presented is based on available experimental data from preclinical and clinical studies.

Introduction to 3-Phenylmorpholine Derivatives

The **3-phenylmorpholine** scaffold is the core structure of a range of psychoactive compounds. The parent compound, phenmetrazine, was formerly used as an appetite suppressant. Modifications to this core structure have led to a variety of derivatives with altered pharmacokinetic and pharmacodynamic profiles. This guide focuses on a comparative analysis of phenmetrazine, its prodrug phendimetrazine, and several newer synthetic derivatives, including 3-fluorophenmetrazine (3-FPM) and various methyl-substituted analogues (2-MPM, 3-MPM, and 4-MPM).

These compounds primarily exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters. Understanding the nuances of their pharmacokinetic and pharmacodynamic

profiles is crucial for drug development and for comprehending their therapeutic potential and abuse liability.

Pharmacokinetic Comparison

The pharmacokinetic profiles of **3-phenylmorpholine** derivatives determine their absorption, distribution, metabolism, and excretion, which in turn influences their onset, duration of action, and potential for accumulation.

Phendimetrazine as a Prodrug: Phendimetrazine is pharmacologically inactive itself but is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[\[1\]](#) This conversion process effectively makes phendimetrazine a prodrug of phenmetrazine.[\[2\]](#)[\[3\]](#) This metabolic conversion leads to a more sustained exposure to the active compound compared to direct administration of phenmetrazine.[\[2\]](#)

Comparative Pharmacokinetic Parameters:

Compound	Species	Cmax	Tmax	Half-life (t _{1/2})	Notes
Phenmetrazine	Human	-	-	~8 hours[1]	Data from separate sources.
Phendimetrazine	Human	-	1-3 hours[1]	~2 hours (immediate release), ~9 hours (sustained release)[1]	Acts as a prodrug to phenmetrazine.[2]
(+)-Phenmetrazine	Rhesus Monkey	13.3 ± 2.0 ng/mL (0.32 mg/kg, i.m.)	30 min	1.8 ± 0.2 h	Data from a comparative study.[2]
(+)-Phendimetrazine	Rhesus Monkey	108.2 ± 13.2 ng/mL (1.0 mg/kg, i.m.)	30 min	1.1 ± 0.1 h	Data from a comparative study.[2]
3-Fluorophenmetrazine (3-FPM)	Human	210 ng/mL	2.5 hours	~8.8 hours	From a controlled self-experiment. [4]

Note: Direct comparative human pharmacokinetic data for phenmetrazine and phendimetrazine from a single study is limited. The data presented for these two compounds in humans are from different sources and should be interpreted with caution. The rhesus monkey data provides a more direct comparison of the two.

Pharmacodynamic Comparison

The pharmacodynamic properties of these compounds are primarily defined by their interactions with monoamine transporters. Most **3-phenylmorpholine** derivatives act as releasing agents and/or reuptake inhibitors of dopamine and norepinephrine, with generally weaker effects on serotonin.

In Vitro Monoamine Transporter Activity:

The following table summarizes the in vitro potency of various **3-phenylmorpholine** derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for neurotransmitter release. Lower values indicate greater potency.

Compound	DAT IC50 (nM)	NET IC50 (nM)	SERT IC50 (nM)	DAT EC50 (nM)	NET EC50 (nM)	SERT EC50 (nM)
Phenmetra-zine	1926[5]	1933[5]	>10,000[6]	131[7]	50[7]	>10,000[7]
2-Methylphe-nmetrazine (2-MPM)	6740[6]	2200[6]	>10,000[6]	133[6]	48[6]	>10,000[6]
3-Methylphe-nmetrazine (3-MPM)	>10,000[6]	5200[6]	>10,000[6]	>10,000[6]	141[6]	>10,000[6]
4-Methylphe-nmetrazine (4-MPM)	1926[5]	1933[5]	408[5]	227[5]	62[5]	86[5]
3-Fluorophen-metrazine (3-FPM)	<2500[8]	<2500[8]	>80,000[8]	43[8]	30[8]	2558[8]

Note: The data in this table is compiled from multiple studies and may not be directly comparable due to potential variations in experimental conditions.

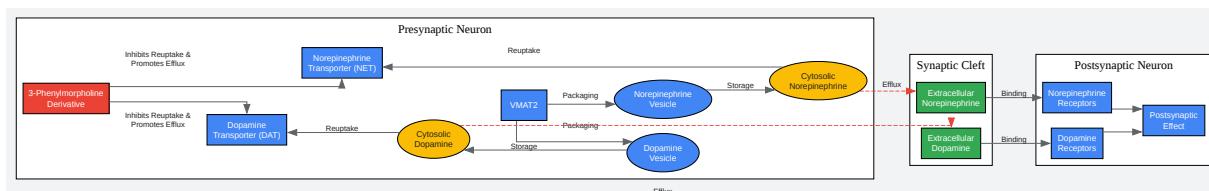
Key Observations:

- Phenmetrazine is a potent releaser of norepinephrine and dopamine with negligible effects on serotonin.[7]
- Phendimetrazine itself has minimal activity at monoamine transporters, confirming its role as a prodrug.[7]
- Methyl-substitution on the phenyl ring alters potency and selectivity. 4-MPM, in particular, shows significantly increased activity at the serotonin transporter compared to other analogs, suggesting potential entactogenic properties.[5]
- Fluorine-substitution, as seen in 3-FPM, results in a potent norepinephrine and dopamine releasing agent.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

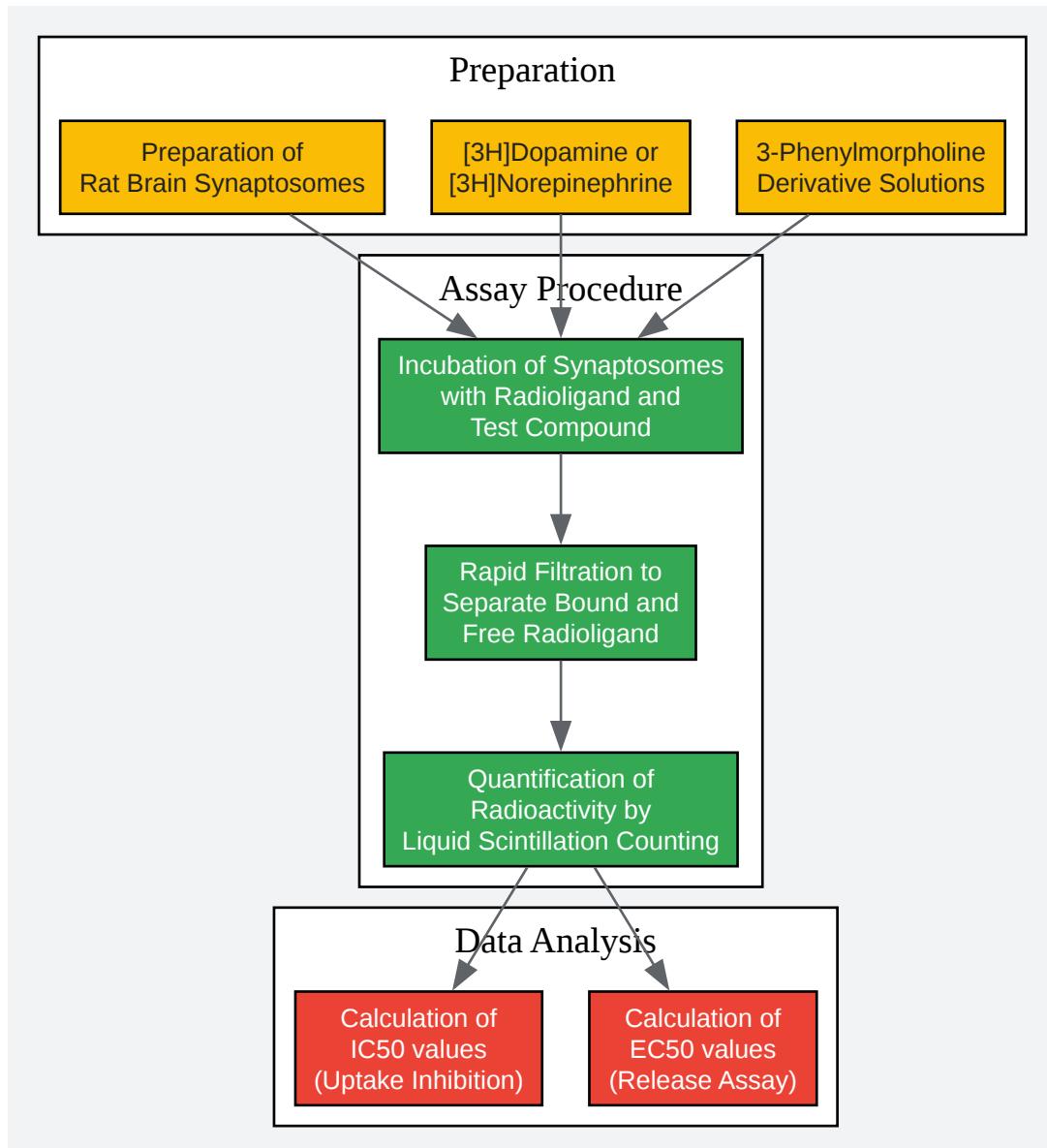
Signaling Pathway of 3-Phenylmorpholine Derivatives



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Caption: Monoamine transporter interaction of **3-Phenylmorpholine** derivatives.

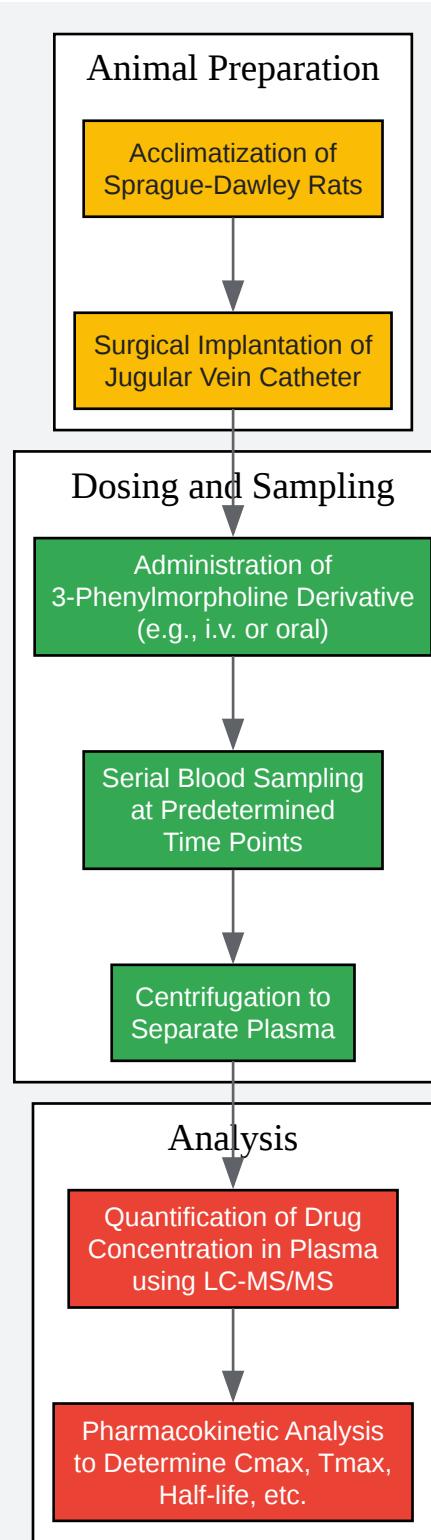
Experimental Workflow for In Vitro Pharmacodynamic Assays



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Caption: Workflow for in vitro monoamine transporter assays.

Experimental Workflow for In Vivo Pharmacokinetic Studies



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Caption: Workflow for in vivo pharmacokinetic studies in rats.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining the potency of compounds to inhibit the reuptake of dopamine and norepinephrine by their respective transporters.

- **Synaptosome Preparation:** Synaptosomes, which are isolated presynaptic terminals, are prepared from the striatum (for DAT) and hypothalamus (for NET) of male Sprague-Dawley rats. The brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
- **Radioligand Uptake Assay:**
 - Synaptosomes are pre-incubated with various concentrations of the test **3-phenylmorpholine** derivative or vehicle control.
 - Uptake is initiated by adding a fixed concentration of a radiolabeled substrate, such as [3H]dopamine or [3H]norepinephrine.
 - The incubation is carried out at 37°C for a short period (typically 5-10 minutes).
 - The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabel.
 - The filters are washed with ice-cold buffer to remove any unbound radioligand.
- **Quantification and Data Analysis:**
 - The radioactivity retained on the filters is quantified using a liquid scintillation counter.
 - Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
 - Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
 - The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic parameters of a **3-phenylmorpholine** derivative in an animal model.

- **Animal Model:** Male Sprague-Dawley rats are used for these studies. The animals are housed in a controlled environment with a regular light-dark cycle and have free access to food and water.
- **Surgical Preparation:** For intravenous administration and blood sampling, a catheter is surgically implanted into the jugular vein of the rats under anesthesia. The animals are allowed to recover from the surgery before the study begins.
- **Drug Administration and Blood Sampling:**
 - The **3-phenylmorpholine** derivative is administered to the rats, typically via the intravenous or oral route, at a specific dose.
 - Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein catheter at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
 - The blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
- **Plasma Preparation and Analysis:**
 - The blood samples are centrifuged to separate the plasma.
 - The plasma samples are stored at -80°C until analysis.
 - The concentration of the drug and its potential metabolites in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:**
 - The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin).

- Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) are calculated.

Conclusion

The **3-phenylmorpholine** derivatives represent a diverse class of compounds with significant effects on the central nervous system. Phendimetrazine's role as a prodrug for phenmetrazine highlights a strategy for modifying the pharmacokinetic profile to potentially reduce abuse liability. Newer derivatives with substitutions on the phenyl ring, such as 4-methylphenmetrazine and 3-fluorophenmetrazine, exhibit distinct pharmacodynamic profiles, with 4-MPM showing notable serotonergic activity.

The data presented in this guide, while compiled from various sources, provides a valuable comparative overview for researchers in the field. Further head-to-head studies, particularly for human pharmacokinetics, would be beneficial for a more definitive comparison. The provided experimental protocols offer a foundation for conducting such comparative studies to further elucidate the structure-activity relationships within this important class of compounds.

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